L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl-
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Overview
Description
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- is a complex peptide composed of multiple lysine and histidine residues. This compound is a derivative of lysine, an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, enzyme function, and immune response . The unique structure of this compound, with repeated lysine units and a histidine residue, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to attach.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of such peptides often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery .
Chemical Reactions Analysis
Types of Reactions
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert disulfide bonds to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups into the peptide .
Scientific Research Applications
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- involves its interaction with specific molecular targets and pathways. The lysine residues can participate in hydrogen bonding and electrostatic interactions, while the histidine residue can act as a proton donor or acceptor in enzymatic reactions. These interactions can modulate enzyme activity, protein stability, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
L-Lysyl-L-lysine: A simpler peptide with two lysine residues.
Glycyl-L-histidyl-L-lysine: A tripeptide with glycine, histidine, and lysine residues
Uniqueness
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- is unique due to its extended lysine chain and the presence of a histidine residue. This structure provides distinct biochemical properties, such as enhanced binding affinity and specificity for certain molecular targets .
Properties
CAS No. |
835632-63-8 |
---|---|
Molecular Formula |
C42H81N15O8 |
Molecular Weight |
924.2 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C42H81N15O8/c43-19-7-1-13-29(49)36(58)52-30(14-2-8-20-44)37(59)53-31(15-3-9-21-45)38(60)54-32(16-4-10-22-46)39(61)55-33(17-5-11-23-47)40(62)57-35(25-28-26-50-27-51-28)41(63)56-34(42(64)65)18-6-12-24-48/h26-27,29-35H,1-25,43-49H2,(H,50,51)(H,52,58)(H,53,59)(H,54,60)(H,55,61)(H,56,63)(H,57,62)(H,64,65)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
BPTJLXPFKOHRHF-POFDKVPJSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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